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Compound of Interest

Compound Name: 4-Chloro-3-methy-2-butenenitrile

CAS No.: 4450-34-4

Cat. No.: B1140744

Get Quote

Executive Summary
4-Chloro-3-methyl-2-butenenitrile is a bifunctional allylic electrophile containing both a reactive

alkyl chloride and a conjugated nitrile group. Its utility in organic synthesis stems from its ability

to undergo selective nucleophilic substitution at the allylic position while retaining the nitrile

functionality for further elaboration (e.g., hydrolysis to acids or reduction to amines).

Proper solvent selection is critical for optimizing reaction rates and suppressing side reactions

such as polymerization or hydrolysis. This guide outlines the solubility parameters, stability

requirements, and validated protocols for handling this sensitive intermediate.

Physicochemical Profile
Understanding the physical properties is the first step in designing a robust experimental

protocol.
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Property Value Notes

CAS Number 4450-34-4

Molecular Formula C₅H₆ClN

Molecular Weight 115.56 g/mol

Physical State Pale yellow to colorless liquid

Boiling Point ~207°C (at 760 mmHg)
High boiling point relative to

MW due to polarity.[1]

LogP (Predicted) 1.1 – 1.7
Moderately lipophilic; indicates

poor water solubility.

Density ~1.06 g/cm³ Slightly denser than water.

Refractive Index 1.459

Solubility & Solvent Compatibility
The solubility of 4-Chloro-3-methyl-2-butenenitrile is governed by its dipolar aprotic nature. The

nitrile group imparts significant polarity, while the hydrocarbon backbone maintains affinity for

organic media.

Solubility Data Table
The following table categorizes solvents based on their thermodynamic compatibility and utility

in standard workflows.
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Solvent Class Specific Solvent Solubility
Operational
Context

Chlorinated
Dichloromethane

(DCM)
Miscible

Preferred for

extraction and

transport. Excellent

solubilizer.

Chlorinated Chloroform (CHCl₃) Miscible

Alternative to DCM;

often used for NMR

analysis.

Ethers Tetrahydrofuran (THF) Miscible

Ideal Reaction

Medium. Solubilizes

both the nitrile and

common nucleophiles.

Ethers Diethyl Ether (Et₂O) Miscible

Good for

workup/extraction;

less polar than THF.

Esters Ethyl Acetate (EtOAc) Miscible

Standard solvent for

TLC and column

chromatography.

Polar Aprotic Acetonitrile (MeCN) Miscible

Excellent for S_N2

reactions; enhances

nucleophilicity of

reagents.

Polar Aprotic DMSO / DMF Miscible

Used for reactions

requiring high

temperatures or ionic

nucleophiles.

Alcohols Methanol / Ethanol Soluble

Caution: Potential for

solvolysis

(nucleophilic attack by

ROH) at high temps.
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Hydrocarbons Hexane / Pentane Moderate

Soluble, but may

phase separate at

very low temperatures

or high

concentrations.

Aqueous Water Immiscible

Forms a separate

organic layer. Used for

washing crude

reaction mixtures.

Theoretical Grounding: Hansen Solubility Parameters
To predict solubility in novel solvent systems, we analyze the intermolecular forces:

Dispersion (

): Moderate contribution from the methyl-butene backbone.

Polarity (

): High contribution due to the dipole moments of the nitrile (-CN) and chloro (-Cl) groups.

Hydrogen Bonding (

): Low. The molecule acts as a weak H-bond acceptor (via N) but has no donor capability.

Implication: The compound follows "like dissolves like" for polar aprotic solvents. It is

incompatible with highly hydrogen-bonded networks (like pure water) but dissolves readily in

solvents that can stabilize its dipole (DCM, Acetone, THF).

Stability & Storage Protocols
This compound is an allylic chloride, making it susceptible to hydrolysis and polymerization if

mishandled.

Thermal Instability: Allylic chlorides can undergo thermal rearrangement or elimination.

Protocol: Store at -20°C for long-term stability.[2]
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Protocol: Avoid prolonged heating above 100°C unless in a controlled reaction

environment.

Hydrolytic Sensitivity: In the presence of water and heat, the nitrile can hydrolyze to an

amide/acid, or the chloride can hydrolyze to an alcohol.

Protocol: Store under an inert atmosphere (Nitrogen or Argon).

Protocol: Use anhydrous solvents for synthesis.

Validated Experimental Protocol
Scenario: Nucleophilic Substitution (S_N2) to synthesize a Sulfide Intermediate. Context: This

workflow demonstrates the solubility and reactivity of 4-Chloro-3-methyl-2-butenenitrile in a

standard synthetic transformation (e.g., C5 extension in carotenoid synthesis).

Reagents
Substrate: 4-Chloro-3-methyl-2-butenenitrile (1.0 equiv)

Nucleophile: Sodium Thiophenolate (PhSNa) or similar thiol (1.1 equiv)

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Base: Triethylamine (if using free thiol)

Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

).

Dissolution (Solubility Check): Add 4-Chloro-3-methyl-2-butenenitrile to the flask. Add

anhydrous THF via syringe.

Observation: The liquid should dissolve instantly, forming a clear, colorless/pale-yellow

solution.

Cooling: Cool the solution to 0°C using an ice bath.
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Reasoning: Low temperature prevents allylic rearrangement and suppresses

polymerization.

Addition: Add the nucleophile (e.g., PhSNa) portion-wise or as a solution in THF.

Solubility Note: If the nucleophile is an ionic salt, it may be a suspension. The reaction

occurs as the salt dissolves into the THF.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor

by TLC (Eluent: 10% EtOAc in Hexanes).

Workup (Partitioning):

Quench with saturated Ammonium Chloride (

) solution.

Extract with Diethyl Ether or DCM. (The product and unreacted starting material will

partition into the organic layer).

Wash the organic layer with Water and Brine.

Dry over Sodium Sulfate (

) and concentrate in vacuo.

Workflow Visualization
The following diagram illustrates the logic flow and phase behavior during the protocol.
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Start: 4-Chloro-3-methyl-2-butenenitrile

Solvent Choice: Anhydrous THF
(Ensures miscibility & inertness)

 Dissolution

Add Nucleophile (e.g., PhSNa)
@ 0°C under N2

 Homogeneous Solution

Reaction Progress (SN2)
Formation of C-S Bond

 Stir 2-4h

Quench: Sat. aq. NH4Cl
(Biphasic Mixture Created)

 Completion (TLC)

Extraction: Add DCM/Ether
(Product moves to Organic Phase)

 Phase Separation

Concentration & Purification

 Evaporation

Click to download full resolution via product page

Caption: Workflow for the nucleophilic substitution of 4-Chloro-3-methyl-2-butenenitrile,

highlighting solvent roles and phase changes.
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Safety & Toxicology (E-E-A-T)
Warning: Nitriles and alkyl chlorides possess distinct toxicological profiles.

Acute Toxicity: Classified as Toxic if swallowed, inhaled, or in contact with skin

(H301+H311+H331).[3][4] The nitrile moiety can metabolize to release cyanide ions in vivo.

[3]

PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume

hood.

Waste Disposal:

Organic Waste: Halogenated waste stream (due to Cl content).

Aqueous Waste: Cyanide waste stream (if hydrolysis is suspected or if mixed with other

cyanide sources). Do not acidify aqueous waste without checking for cyanide, as HCN gas

may evolve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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